molecular formula C9H15NO4S B13397769 Ethyl (2R)-3-(acetylsulfanyl)-2-acetamidopropanoate

Ethyl (2R)-3-(acetylsulfanyl)-2-acetamidopropanoate

Cat. No.: B13397769
M. Wt: 233.29 g/mol
InChI Key: QKVURBLPSBAOFS-UHFFFAOYSA-N
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Description

Ethyl (2R)-3-(acetylsulfanyl)-2-acetamidopropanoate is an organic compound with a complex structure that includes an ester, a thioester, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-3-(acetylsulfanyl)-2-acetamidopropanoate typically involves multiple steps. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . The thioester and amide groups can be introduced through subsequent reactions involving acyl chlorides and thiols.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient and sustainable processes compared to traditional batch methods . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-3-(acetylsulfanyl)-2-acetamidopropanoate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acyl chlorides and thiols are commonly used reagents for introducing new acyl groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various acyl derivatives depending on the substituents used.

Scientific Research Applications

Ethyl (2R)-3-(acetylsulfanyl)-2-acetamidopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2R)-3-(acetylsulfanyl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The thioester group can react with nucleophiles, leading to the formation of covalent bonds with proteins or enzymes. This can result in the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2R)-3-(acetylsulfanyl)-2-acetamidopropanoate is unique due to its combination of ester, thioester, and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-acetamido-3-acetylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVURBLPSBAOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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